6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is a potent inhibitor of the Bruton's tyrosine kinase (BTK) and has been studied extensively for its potential as a treatment for various types of cancers and autoimmune diseases.
Wirkmechanismus
6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one works by selectively binding to the active site of BTK, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and subsequent suppression of cancer cell growth and proliferation. This compound has also been shown to have immunomodulatory effects, which may contribute to its potential as a treatment for autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK, leading to the suppression of B-cell receptor signaling and subsequent inhibition of cancer cell growth and proliferation. This compound has also been shown to have immunomodulatory effects, which may contribute to its potential as a treatment for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several advantages for use in lab experiments, including its potency and selectivity for BTK, as well as its good pharmacokinetic properties. However, this compound also has some limitations, including its relatively short half-life and potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one, including:
1. Clinical trials to evaluate its safety and efficacy in the treatment of various types of cancers and autoimmune diseases.
2. Further optimization of its pharmacokinetic properties to improve its half-life and reduce off-target effects.
3. Investigation of its potential as a combination therapy with other drugs for the treatment of cancers and autoimmune diseases.
4. Study of its effects on other signaling pathways and potential off-target effects.
5. Investigation of its potential as a treatment for other diseases beyond cancers and autoimmune diseases, such as inflammatory disorders.
In conclusion, this compound is a promising small molecule inhibitor with potent inhibitory effects on BTK and potential as a treatment for various types of cancers and autoimmune diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves several steps, starting with the preparation of 4-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)phenol, which is then reacted with 6-methyl-2H-pyran-2-one in the presence of a suitable catalyst to give the final product. The synthesis of this compound has been optimized to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been extensively studied for its potential as a treatment for various types of cancers and autoimmune diseases. Preclinical studies have shown that this compound is a potent inhibitor of BTK, which is a key mediator of B-cell receptor signaling. B-cell receptor signaling is involved in the development and progression of various types of cancers and autoimmune diseases, making BTK an attractive target for therapeutic intervention.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methyl-4-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-12-9-16(11-17(24)26-12)27-15-5-7-23(8-6-15)18(25)13-3-2-4-14(10-13)19(20,21)22/h2-4,9-11,15H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSZGCGUXVNTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.